molecular formula C21H22N4O2S B2867186 5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-65-4

5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2867186
CAS No.: 869342-65-4
M. Wt: 394.49
InChI Key: MBJLUUSOPLWCBO-UHFFFAOYSA-N
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Description

5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a 2-methoxyphenyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring.

    Introduction of the Benzyl(methyl)amino Group: This can be achieved by reacting the intermediate with benzyl chloride and methylamine in the presence of a base such as sodium hydroxide.

    Attachment of the 2-Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the intermediate is reacted with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the thiazole ring or fully hydrogenated products.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl(methyl)amino group and the thiazolo[3,2-b][1,2,4]triazole core are key structural features that enable binding to these targets, potentially inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-((Benzylamino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: Lacks the methyl group on the amino nitrogen.

    5-((Benzyl(methyl)amino)(2-hydroxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: Has a hydroxy group instead of a methoxy group.

    5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Contains an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

The unique combination of the benzyl(methyl)amino group, the 2-methoxyphenyl group, and the 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core distinguishes this compound from its analogs. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[[benzyl(methyl)amino]-(2-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-22-21-25(23-14)20(26)19(28-21)18(16-11-7-8-12-17(16)27-3)24(2)13-15-9-5-4-6-10-15/h4-12,18,26H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJLUUSOPLWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3OC)N(C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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